4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
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Overview
Description
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazolo and pyridazine rings in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound “4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activity of these proteins, thereby preventing the downstream signaling pathways that lead to cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis .
Pharmacokinetics
The compound’s inhibitory activities against c-met and vegfr-2, as well as its antiproliferative activities against various cell lines, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting appropriate hydrazine derivatives with 1,2-diketones under reflux conditions in the presence of a suitable solvent such as ethanol.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution reactions using fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Coupling with Benzamide: The final step involves coupling the triazolopyridazine intermediate with benzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: Amines or thiols in the presence of a base like NaOH or KOH.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.
Scientific Research Applications
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-a]pyrazin-6-yl}phenyl)benzamide: Similar structure with a pyrazine ring instead of a pyridazine ring.
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]quinoxalin-6-yl}phenyl)benzamide: Contains a quinoxaline ring instead of a pyridazine ring.
Uniqueness
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOAQAHLROUOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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